(5-(2-((叔丁基二甲基甲硅烷基)氧基)乙基)-2-氯苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

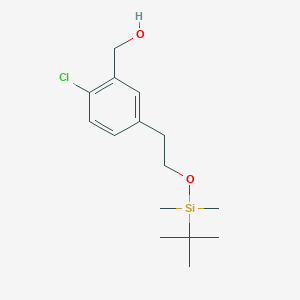

The compound (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol is a complex organic molecule. It contains a tert-butyldimethylsilyl (TBDMS) group, which is a common protecting group in organic synthesis . The TBDMS group is attached to an ethyl chain, which is further connected to a chlorophenyl group and a methanol group .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula(CH3)3CSi(CH3)2O(CH2)5OH . The compound contains a silicon atom, which is part of the TBDMS group, and is connected to an oxygen atom. This oxygen atom is further connected to an ethyl chain, a chlorophenyl group, and a methanol group . Chemical Reactions Analysis

The TBDMS group in the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds . The TBDMS group is also known to be stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Physical and Chemical Properties Analysis

The compound is likely to be a liquid at room temperature . It has a refractive index ofn20/D 1.442 , a boiling point of 140 °C/6 mmHg , and a density of 0.885 g/mL at 25 °C .

科学研究应用

烃合成中的催化应用

甲醇转化为烃,特别是在沸石催化剂上的转化,证明了相关化合物在理解和优化催化过程中用途。例如,对沸石 H-ZSM-5 上甲醇转化的机理的研究突出了由二甲苯和三甲苯形成乙烯,阐明了对所讨论化合物的衍生物可能相关的机理途径 (Svelle 等人,2006)。

溶剂驱动的旋转异构化

对溶剂对旋转异构化的影响的研究提供了关于类似化合物在不同溶剂中的行为方式的见解,这对于设计和理解涉及“(5-(2-((叔丁基二甲基甲硅烷基)氧基)乙基)-2-氯苯基)甲醇”的反应至关重要。此类研究阐明了分子间和分子内氢键之间的平衡及其对分子构象的影响 (Lomas,2001)。

有机合成和保护基团化学

在有机合成中,保护基团(例如甲硅烷基醚)的操作是基础。对环戊烯醇及其衍生物(包括涉及叔丁基二甲基甲硅烷基的衍生物)的氧化行为的研究展示了合成和修饰具有复杂官能团相互作用的分子时所面临的复杂性和挑战 (Gimazetdinov 等人,2018)。

聚甲基丙烯酸酯合成

由叔丁基二甲基甲硅烷基保护的甲基丙烯酸酯聚合成水溶性聚甲基丙烯酸酯突出了甲硅烷基保护化合物在开发先进材料中的作用。此类研究为理解相关化合物在材料科学中的聚合行为和潜在应用奠定了基础 (Ishizone 等人,2003)。

核苷合成

在核苷合成领域,使用甲硅烷基保护的中间体来创建新型核苷强调了甲硅烷基在复杂合成序列中保护官能团方面的重要性。该研究可以为合成“(5-(2-((叔丁基二甲基甲硅烷基)氧基)乙基)-2-氯苯基)甲醇”类似物用于药物化学中的策略提供信息 (Gould & Mann,1997)。

安全和危害

作用机制

Target of Action

Similar compounds are often used as intermediates in organic synthesis and pharmaceutical development .

Mode of Action

It’s known that tert-butyldimethylsilyl (tbdms) ethers, like this compound, are often used as protective groups in organic synthesis due to their stability and ease of removal .

Biochemical Pathways

The compound could potentially be involved in various biochemical reactions due to its structural features, such as the presence of a hydroxyl group and a silyl ether group .

Pharmacokinetics

The compound’s solubility in various solvents like dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability .

Result of Action

As an intermediate in organic synthesis, it could potentially be used to produce a variety of biologically active compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of moisture can influence the stability and efficacy of this compound . For instance, it’s known to react slowly with moisture/water . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .

属性

IUPAC Name |

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRGSHUPALSXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)

![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)